- Non-iminosugar glucocerebrosidase small molecule chaperones, MedChemComm, 2012, 3(1), 56-60
Cas no 92993-40-3 (2-N-(3-Aminopropyl)-amino-5-bromopyridine)
2-N-(3-Aminopropyl)-amino-5-bromopyridine Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediamine,N1-(5-bromo-2-pyridinyl)-
- 2-N-(3-AMINOPROPYL)-AMINO-5-BROMOPYRIDINE
- N'-(5-bromopyridin-2-yl)propane-1,3-diamine
- 2-(3-aminopropylamino)-5-bromopyridine
- 3-(5-bromopyrid-2-ylamino)propylamine
- N-(3-aminopropyl)-5-bromopyridin-2-amine
- N-(5-Bromo-2-pyridinyl)-1,3-propanediamine
- N-1-(5-bromopyrid-2-yl)propane-1,3-diamine
- 1,3-Propanediamine, N-(5-bromo-2-pyridinyl)- (9CI)
- N1-(5-Bromo-2-pyridinyl)-1,3-propanediamine (ACI)
- N1-(5-Bromopyridin-2-yl)propane-1,3-diamine
- AKOS000178634
- MFCD07784021
- CS-0170821
- SCHEMBL10632091
- CJPNRBHTHRCYQX-UHFFFAOYSA-N
- AS-35965
- NCGC00185825-01
- 2-N-(3-Aminopropyl)amino-5-bromopyridine
- EN300-1232089
- n-(3-aminopropyl)-n-(5-bromopyridin-2-yl)amine
- 92993-40-3
- CHEMBL2362069
- n1-(5-bromo-pyridin-2-yl)-propane-1,3-diamine
- DTXSID70444058
- 2-N-(3-Aminopropyl)-amino-5-bromopyridine
-
- MDL: MFCD07784021
- Inchi: 1S/C8H12BrN3/c9-7-2-3-8(12-6-7)11-5-1-4-10/h2-3,6H,1,4-5,10H2,(H,11,12)
- InChI Key: CJPNRBHTHRCYQX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(NCCCN)=NC=1
Computed Properties
- Exact Mass: 229.02100
- Monoisotopic Mass: 229.02146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- Color/Form: Yellow to Brown Liquid
- Density: 1.484
- Boiling Point: 340.2°Cat760mmHg
- Flash Point: 159.5°C
- Refractive Index: 1.62
- PSA: 50.94000
- LogP: 2.37810
2-N-(3-Aminopropyl)-amino-5-bromopyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
2-N-(3-Aminopropyl)-amino-5-bromopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-N-(3-Aminopropyl)-amino-5-bromopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A579130-50mg |
2-N-(3-Aminopropyl)-amino-5-bromopyridine |
92993-40-3 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A579130-100mg |
2-N-(3-Aminopropyl)-amino-5-bromopyridine |
92993-40-3 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A579130-500mg |
2-N-(3-Aminopropyl)-amino-5-bromopyridine |
92993-40-3 | 500mg |
$ 230.00 | 2022-06-08 | ||
| Fluorochem | 040779-1g |
2-N-(3-Aminopropyl)-amino-5-bromopyridine |
92993-40-3 | 97% | 1g |
£191.00 | 2022-03-01 | |
| Fluorochem | 040779-5g |
2-N-(3-Aminopropyl)-amino-5-bromopyridine |
92993-40-3 | 97% | 5g |
£522.00 | 2022-03-01 | |
| AstaTech | 52010-1/G |
2-N-(3-AMINOPROPYL)-AMINO-5-BROMOPYRIDINE |
92993-40-3 | 97% | 1g |
$169 | 2023-09-17 | |
| AstaTech | 52010-5/G |
2-N-(3-AMINOPROPYL)-AMINO-5-BROMOPYRIDINE |
92993-40-3 | 97% | 5g |
$464 | 2023-09-17 | |
| abcr | AB283300-1 g |
N1-(5-Bromo-pyridin-2-yl)-propane-1,3-diamine; 97% |
92993-40-3 | 1g |
€321.20 | 2023-04-26 | ||
| abcr | AB283300-5 g |
N1-(5-Bromo-pyridin-2-yl)-propane-1,3-diamine; 97% |
92993-40-3 | 5g |
€788.90 | 2023-04-26 | ||
| Alichem | A029184046-1g |
N1-(5-Bromopyridin-2-yl)propane-1,3-diamine |
92993-40-3 | 97% | 1g |
$180.83 | 2023-08-31 |
2-N-(3-Aminopropyl)-amino-5-bromopyridine Production Method
Production Method 1
Production Method 2
- Preparation of thioureas and guanidines as somatostatin agonists and antagonists, World Intellectual Property Organization, , ,
Production Method 3
- Non-basic histamine H1-antagonists. I. Synthesis and biological evaluation of some substituted 2-(2-pyridylaminoalkylamino)pyrimidones and related compounds, European Journal of Medicinal Chemistry, 1989, 24(3), 249-57
Production Method 4
- Discovery of a Novel Non-Peptide Somatostatin Agonist with SST4 Selectivity, Journal of the American Chemical Society, 1998, 120(7), 1368-1373
Production Method 5
Production Method 6
- Use of pyridinylaminoalkyl- and imidazolylalkyl-substituted thioureas, isothioureas, and guanidines as somatostatin agonists and antagonists, for treating diseases related to the eye, United States, , ,
Production Method 7
- Preparation of thioureas as somatostatin agonists and antagonists for treating diseases related to the eye, World Intellectual Property Organization, , ,
Production Method 8
- Nonpeptide Somatostatin Agonists with sst4 Selectivity: Synthesis and Structure-Activity Relationships of Thioureas, Journal of Medicinal Chemistry, 1998, 41(24), 4693-4705
Production Method 9
- Somatostatin receptor subtype 4 (sst4) ligands: Synthesis and evaluation of indol-3-yl- and 2-pyridyl-thioureas, Letters in Drug Design & Discovery, 2004, 1(1), 84-87
Production Method 10
- Aminopyrimidinone derivatives as histamine H1-antagonists, European Patent Organization, , ,
2-N-(3-Aminopropyl)-amino-5-bromopyridine Raw materials
2-N-(3-Aminopropyl)-amino-5-bromopyridine Preparation Products
2-N-(3-Aminopropyl)-amino-5-bromopyridine Suppliers
2-N-(3-Aminopropyl)-amino-5-bromopyridine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-N-(3-Aminopropyl)-amino-5-bromopyridine
Introduction to 2-N-(3-Aminopropyl)-amino-5-bromopyridine (CAS No. 92993-40-3)
2-N-(3-Aminopropyl)-amino-5-bromopyridine, identified by its CAS number 92993-40-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This pyridine derivative features a bromine substituent at the 5-position and an amine group linked to a propyl chain, making it a versatile intermediate in the development of various biologically active molecules.
The compound's unique structural attributes position it as a valuable building block for medicinal chemists. The presence of both amino and bromine functionalities allows for diverse chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and further derivatization to create more complex structures. These properties make it particularly useful in the synthesis of small-molecule inhibitors targeting specific biological pathways.
In recent years, there has been growing interest in exploring the potential of halogenated pyridines as pharmacophores. Studies have demonstrated that such compounds can exhibit potent activity against a range of therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. The bromine atom in 2-N-(3-Aminopropyl)-amino-5-bromopyridine serves as an excellent handle for further functionalization, enabling the construction of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the bromine atom and the nucleophilic nature of the amine group, researchers have synthesized several potent kinase inhibitors derived from 2-N-(3-Aminopropyl)-amino-5-bromopyridine. These inhibitors have shown promising activity in preclinical studies, highlighting their potential as leads for new therapeutic agents.
The compound has also been explored in the context of antiviral research. The pyridine scaffold is a common motif in many antiviral drugs due to its ability to interact with viral proteins and disrupt replication cycles. Researchers have utilized 2-N-(3-Aminopropyl)-amino-5-bromopyridine as a starting point to develop novel antiviral agents targeting RNA viruses. Preliminary findings suggest that derivatives of this compound can inhibit viral polymerase activity, offering a new strategy for combating emerging viral threats.
In addition to its applications in drug discovery, 2-N-(3-Aminopropyl)-amino-5-bromopyridine has found utility in materials science. Its ability to undergo cross-coupling reactions with various organic substrates makes it a valuable precursor for synthesizing conjugated polymers and organic semiconductors. These materials are increasingly used in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells due to their excellent optoelectronic properties.
The synthesis of 2-N-(3-Aminopropyl)-amino-5-bromopyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. The process often begins with bromination at the 5-position followed by nucleophilic substitution with 3-aminopropylamine. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups or modify existing ones.
The purity and quality of 2-N-(3-Aminopropyl)-amino-5-bromopyridine are crucial for its applications in pharmaceutical research. High-purity samples are essential for accurate structure-activity relationship studies and for ensuring the reproducibility of experimental results. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to characterize the compound and confirm its identity.
The growing body of research on halogenated pyridines underscores their importance as pharmacological tools. As our understanding of these compounds evolves, new synthetic strategies and applications will continue to emerge. The versatility of 2-N-(3-Aminopropyl)-amino-5-bromopyridine, particularly its reactivity towards cross-coupling reactions and its ability to serve as a scaffold for drug design, ensures its continued relevance in both academic and industrial settings.
In conclusion, 2-N-(3-Aminopropyl)-amino-5-bromopyridine (CAS No. 92993-40-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, including kinase inhibitors and antiviral agents. As research progresses, this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics and advanced materials.
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